2,5-Dimethyl-3-nitropyridine
Overview
Description
2,5-Dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-nitropyridine typically involves the nitration of 2,5-dimethylpyridine. One common method is the reaction of 2,5-dimethylpyridine with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Ammonia or amines, thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2,5-Dimethyl-3-aminopyridine.
Substitution: 2,5-Dimethyl-3-aminopyridine derivatives.
Oxidation: 2,5-Dimethyl-3-pyridinecarboxylic acid.
Scientific Research Applications
2,5-Dimethyl-3-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Analytical Chemistry: The compound is used as a reference standard in analytical methods for the detection and quantification of nitropyridines.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
2,5-Dimethyl-3-nitropyridine can be compared with other nitropyridines such as 3-nitropyridine and 2,6-dimethyl-3-nitropyridine. While all these compounds share the nitropyridine core, their reactivity and applications differ due to the position and nature of the substituents. For example:
3-Nitropyridine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
2,6-Dimethyl-3-nitropyridine: The additional methyl group at position 6 can further influence the compound’s reactivity and steric properties.
Properties
IUPAC Name |
2,5-dimethyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTIWFKSSFPXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504830 | |
Record name | 2,5-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52381-06-3 | |
Record name | 2,5-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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